REACTION_CXSMILES
|
CO[C:3](=[O:14])[CH2:4][NH:5][C:6]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=[O:7].[CH3:15][NH2:16].[K+].[Br-]>C(O)C>[CH3:15][NH:16][C:3]([CH2:4][NH:5][C:6](=[O:7])[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][CH:9]=1)=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(=O)C=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
3.86 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the product as a iridescent beige plates (1.41 g, 94%)
|
Name
|
|
Type
|
|
Smiles
|
CNC(=O)CNC(C1=CN=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |